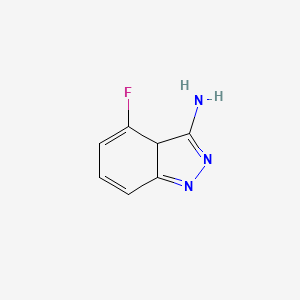

4-fluoro-3aH-indazol-3-amine

Vue d'ensemble

Description

4-fluoro-3aH-indazol-3-amine is a derivative of indazole, a bicyclic compound consisting of a pyrazole ring fused to a benzene ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Méthodes De Préparation

The synthesis of 4-fluoro-3aH-indazol-3-amine typically involves the reaction of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate under reflux conditions to yield 5-bromo-1H-indazol-3-amine. This intermediate can then be further modified to introduce the desired functional groups . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Analyse Des Réactions Chimiques

4-fluoro-3aH-indazol-3-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Applications De Recherche Scientifique

Antitumor Activity

Overview

Recent studies have indicated that 4-fluoro-3aH-indazol-3-amine and its derivatives exhibit promising antitumor properties. For instance, a series of indazole derivatives were synthesized and evaluated for their inhibitory effects against various human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. Among these compounds, certain derivatives demonstrated significant antiproliferative activity, with IC50 values indicating effective inhibition of cancer cell growth .

Key Findings

- Compound 6o , a derivative of this compound, showed an IC50 value of 5.15 µM against K562 cells, suggesting it could be a scaffold for developing low-toxicity anticancer agents .

- The presence of fluorine at the para position was found to enhance the biological activity by improving the permeability of the molecule and modulating its lipophilicity .

Synthetic Methodologies

Visible-Light-Induced Reactions

Recent advancements in synthetic chemistry have explored visible-light-driven reactions to synthesize functionalized indazoles. For example, a method involving visible-light-induced decarboxylative coupling has been developed to produce 3-acyl-2H-indazoles efficiently. This approach allows for the introduction of various functional groups at specific positions on the indazole ring, enhancing the compound's versatility for further modifications and applications .

Optimization Studies

Optimization studies revealed that using solvents like acetonitrile combined with hexafluoroisopropanol significantly improved yield outcomes in synthesizing derivatives of indazole . This optimization is crucial for scaling up production for pharmaceutical applications.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is vital for designing more effective derivatives. The SAR studies indicated that:

- Substituents at the C-5 position significantly influence the compound's antitumor activity.

- The introduction of different aromatic groups through methods such as Suzuki coupling has been shown to enhance selectivity and potency against specific cancer cell lines .

Case Studies

Several case studies have documented the effectiveness of this compound in various experimental settings:

| Study | Cell Line | IC50 Value (µM) | Notes |

|---|---|---|---|

| Study A | K562 | 5.15 | High selectivity for normal cells |

| Study B | A549 | Not specified | Investigated multiple derivatives |

| Study C | Hep-G2 | Not specified | Focused on structural modifications |

These studies collectively emphasize the compound's potential as a therapeutic agent, particularly in oncology.

Mécanisme D'action

The mechanism of action of 4-fluoro-3aH-indazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis .

Comparaison Avec Des Composés Similaires

4-fluoro-3aH-indazol-3-amine can be compared with other indazole derivatives such as:

1H-indazole-3-amine: Known for its antitumor activity.

5-fluoro-1H-indazole-3-yl: Exhibits potent inhibitory effects on specific kinases.

6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine: A highly selective inhibitor of RIP2 kinase

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .

Activité Biologique

4-Fluoro-3aH-indazol-3-amine is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, mechanisms of action, pharmacokinetics, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by its indazole core, which is a nitrogen-containing heterocycle. The presence of a fluorine atom at the 4-position is crucial for its biological activity. The molecular formula is with a molecular weight of approximately 151.14 g/mol.

Target Interactions

The compound primarily exerts its effects through the inhibition of specific cellular pathways:

- Apoptosis Pathway : It has been shown to inhibit members of the Bcl2 family, which are critical regulators of apoptosis. This inhibition can lead to increased apoptosis in cancer cells.

- Cell Cycle Regulation : this compound also affects the p53/MDM2 pathway, influencing cell cycle progression and contributing to its antitumor effects.

Biochemical Pathways

The compound's biological activity is linked to:

- Cytotoxicity : It has demonstrated significant cytotoxic effects against various human cancer cell lines, including K562 (chronic myeloid leukemia), A549 (lung cancer), PC-3 (prostate cancer), and Hep-G2 (hepatoma) cells.

- IC50 Values : In laboratory studies, it was found that the IC50 value against the K562 cell line was approximately 515 µM, indicating a moderate level of potency .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability and distribution characteristics. It likely interacts with various transporters and enzymes, influencing its localization and accumulation within cells. Further studies are required to fully elucidate these aspects.

Comparative Analysis with Similar Compounds

A comparison with other indazole derivatives reveals unique aspects of this compound:

| Compound | IC50 (K562) | Selectivity (HEK-293) | Mechanism of Action |

|---|---|---|---|

| This compound | 515 µM | Not specified | Inhibition of Bcl2 family and p53/MDM2 |

| 1H-indazole-3-amine | Varies | Higher | Antitumor activity |

| 5-Fluoro-1H-indazole | Varies | Moderate | Kinase inhibition |

This table illustrates that while 4-fluoro-3aH-indazol-3-amines show promising antitumor activity, their selectivity and potency can vary significantly compared to other derivatives.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various indazole derivatives, including this compound. For instance:

- Study on Antitumor Activity : A series of indazole derivatives were synthesized and tested for their inhibitory effects against cancer cell lines using MTT assays. The results indicated that certain modifications could enhance cytotoxicity while maintaining selectivity for non-cancerous cells .

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that the introduction of fluorine at specific positions improved the permeability and overall biological activity of these compounds .

Propriétés

IUPAC Name |

4-fluoro-3aH-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3,6H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBNMZVBAARWRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=C(C2C(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406398 | |

| Record name | 4-fluoro-3aH-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697230-91-4 | |

| Record name | 4-fluoro-3aH-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.